Dimethyldipropoxysilane

Description

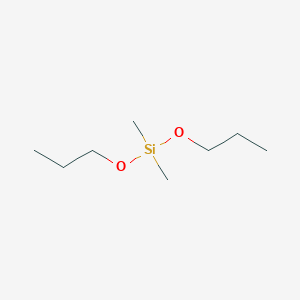

Structure

3D Structure

Properties

IUPAC Name |

dimethyl(dipropoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O2Si/c1-5-7-9-11(3,4)10-8-6-2/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDTUTFKRRXWTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO[Si](C)(C)OCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313877 | |

| Record name | Dimethyldipropoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5621-09-0 | |

| Record name | Dimethyldipropoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5621-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldipropoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Fundamental Reaction Chemistry of Dimethyldipropoxysilane

Methodologies for Dimethyldipropoxysilane Synthesis

The production of this compound can be achieved through several chemical pathways, ranging from direct industrial processes to more common laboratory-scale esterification reactions. The choice of method often depends on the desired scale, purity requirements, and economic feasibility.

Direct Synthesis Approaches

The direct synthesis, often referred to as the Müller-Rochow process, represents a fundamental method for producing organosilicon compounds. mdpi.com This process can be adapted for the synthesis of alkoxysilanes like this compound. In this approach, elemental silicon is reacted directly with an alcohol and an alkyl halide in the presence of a catalyst.

For this compound, the reaction would involve silicon metal, propanol (B110389), and a methylating agent such as methyl chloride. The process is typically carried out at elevated temperatures (e.g., 250-300°C) in a fixed-bed or fluid-bed reactor. mdpi.com Copper is the most common catalyst, often with the addition of promoters to enhance reaction rate and selectivity. mdpi.com

Key components and their roles in direct synthesis:

Silicon Metal: The source of the silicon atom.

Propanol: The source of the propoxy groups.

Methyl Chloride: The source of the methyl groups.

Copper Catalyst: Facilitates the reaction between silicon and the organic reagents.

Promoters (e.g., Zinc, Tin): Added in small amounts to the catalyst to improve the yield of the desired product over other potential side-products. mdpi.com

This method is advantageous for large-scale industrial production due to the use of relatively inexpensive raw materials. mdpi.com However, controlling the selectivity to obtain a high yield of the specific dialkoxy-diorganosilane can be challenging, and a mixture of silanes is often produced.

Hydrolysis and Condensation Route Precursors

The most prevalent and straightforward method for synthesizing this compound, particularly for laboratory and specialized applications, is the alcoholysis of a corresponding chlorosilane. In this context, this compound is synthesized as a precursor for subsequent hydrolysis and condensation reactions (e.g., in sol-gel processes).

The reaction involves the esterification of Dimethyldichlorosilane with propanol. mdpi.com This is a nucleophilic substitution reaction where the oxygen atom of the propanol attacks the silicon atom, displacing the chlorine atoms. The reaction is typically performed in an inert solvent, and a base (like pyridine (B92270) or a tertiary amine) is often added to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.

The balanced chemical equation for this synthesis is: (CH₃)₂SiCl₂ + 2 CH₃CH₂CH₂OH → (CH₃)₂Si(OCH₂CH₂CH₃)₂ + 2 HCl

This route offers high yields and excellent purity of the final product, making it a preferred method for producing well-defined precursors for materials science applications.

Alternative Synthetic Pathways and Process Optimization

Research into silane (B1218182) synthesis continually seeks to develop more efficient, cost-effective, and environmentally benign processes. Alternative pathways and optimization strategies for producing this compound include:

Transesterification: This method involves the reaction of a different alkoxysilane, such as Dimethyldimethoxysilane, with an excess of propanol in the presence of an acid or base catalyst. The equilibrium is shifted towards the desired product by removing the more volatile methanol (B129727) byproduct through distillation. (CH₃)₂Si(OCH₃)₂ + 2 CH₃CH₂CH₂OH ⇌ (CH₃)₂Si(OCH₂CH₂CH₃)₂ + 2 CH₃OH

Halide-Free Routes: To avoid the production of corrosive HCl, halide-free synthesis routes are an area of active research. One such approach involves reacting silicon metal directly with alcohol in the presence of copper alkoxide catalysts. google.com Another novel method explores the use of dimethyl carbonate as a methylating agent instead of methyl chloride. digitellinc.com

Process optimization is critical for maximizing efficiency. arxiv.org Key parameters that can be adjusted include temperature, pressure, catalyst concentration, and reaction time. For direct synthesis, optimization focuses on catalyst composition and reaction temperature to maximize selectivity towards the desired product and minimize the formation of byproducts. researchgate.net For alcoholysis routes, optimization involves controlling the rate of addition of reagents and efficiently removing the HCl byproduct to achieve high conversion rates.

Hydrolysis Mechanisms of this compound

The hydrolysis of this compound is the foundational reaction for its use in sol-gel chemistry and the formation of polysiloxane materials. This process involves the cleavage of the silicon-oxygen-carbon (Si-O-C) bond by water to form a silanol (B1196071) group (Si-OH) and propanol. The reaction can be catalyzed by either acids or bases, with each pathway proceeding through a distinct mechanism. unm.edu

(CH₃)₂Si(OCH₂CH₂CH₃)₂ + 2 H₂O ⇌ (CH₃)₂Si(OH)₂ + 2 CH₃CH₂CH₂OH

This initial hydrolysis is followed by condensation reactions between silanol groups to form siloxane bonds (Si-O-Si), leading to the creation of polymers.

Acid-Catalyzed Hydrolysis Investigations

Under acidic conditions, the hydrolysis of alkoxysilanes proceeds via a mechanism involving the protonation of the oxygen atom in the propoxy group. unm.edu This is a key step that enhances the leaving group ability of the alcohol.

The mechanism can be described in two main steps:

Protonation: A hydronium ion (H₃O⁺) protonates the oxygen atom of a propoxy group, making it a better leaving group (propanol). This creates a more electrophilic silicon center. (CH₃)₂Si(OCH₂CH₂CH₃)₂ + H₃O⁺ ⇌ (CH₃)₂Si(O⁺HCH₂CH₂CH₃)(OCH₂CH₂CH₃) + H₂O

Nucleophilic Attack: A water molecule then acts as a nucleophile and attacks the electron-deficient silicon atom. This typically occurs through an S_N2-type mechanism, leading to the displacement of a propanol molecule and the formation of a silanol group. unm.edu

The rate of hydrolysis is generally faster under acidic conditions than at a neutral pH. The reaction rate is influenced by the concentration of the acid catalyst and the steric bulk of the alkoxy groups. semanticscholar.org For this compound, the presence of two methyl groups results in less steric hindrance compared to bulkier substituents, facilitating the approach of water to the silicon center.

Base-Catalyzed Hydrolysis Studies

In the presence of a base, such as a hydroxide (B78521) ion (OH⁻), the hydrolysis mechanism is different from the acid-catalyzed route. The reaction is initiated by the direct nucleophilic attack of the hydroxide ion on the silicon atom. unm.edu

The steps for base-catalyzed hydrolysis are:

Nucleophilic Attack: The hydroxide ion directly attacks the silicon atom. Silicon's ability to expand its coordination shell allows for the formation of a five-coordinate, negatively charged intermediate (a pentacoordinate silicate (B1173343) species). unm.edu (CH₃)₂Si(OCH₂CH₂CH₃)₂ + OH⁻ → [(CH₃)₂Si(OH)(OCH₂CH₂CH₃)₂]⁻

Leaving Group Departure: This intermediate is unstable and quickly eliminates a propoxide ion (⁻OCH₂CH₂CH₃), which is then immediately protonated by water in the surrounding medium to form propanol and regenerate the hydroxide catalyst.

Base-catalyzed hydrolysis is generally very rapid. Studies on analogous compounds like dimethyldiethoxysilane show that the hydrolysis rate is first order with respect to the silane concentration. researchgate.net The rate of condensation of the resulting silanols is often faster under basic conditions than under acidic conditions, leading to more highly branched and particulate structures in sol-gel processes. unm.edu

Neutral Hydrolysis Pathways

The hydrolysis of this compound in a neutral aqueous environment proceeds through a bimolecular nucleophilic substitution reaction (SN2). In this mechanism, a water molecule acts as the nucleophile, attacking the electrophilic silicon atom. This process leads to the stepwise replacement of the propoxy groups (–OCH2CH2CH3) with hydroxyl groups (–OH), known as silanol groups.

First Hydrolysis Step: (CH3)2Si(OCH2CH2CH3)2 + H2O ⇌ (CH3)2Si(OCH2CH2CH3)(OH) + CH3CH2CH2OH (this compound) → (Dimethylpropoxy-silanol) + (Propanol)

Second Hydrolysis Step: (CH3)2Si(OCH2CH2CH3)(OH) + H2O ⇌ (CH3)2Si(OH)2 + CH3CH2CH2OH (Dimethylpropoxy-silanol) → (Dimethylsilanediol) + (Propanol)

Under neutral conditions (around pH 7), the rate of hydrolysis is at its minimum. The reaction is significantly slower compared to acid- or base-catalyzed pathways. unm.edu This is because water is a weaker nucleophile than the hydroxide ion (OH⁻, prevalent in basic conditions), and the silicon atom is less electrophilic than when protonated under acidic conditions. unm.edu The reaction relies on the direct interaction between the neutral water molecule and the silicon center, followed by the departure of a propanol molecule.

Influence of Reaction Conditions on Hydrolysis Kinetics

The kinetics of this compound hydrolysis are highly sensitive to the surrounding reaction conditions. Factors such as the solvent, the ratio of water to silane, and temperature can significantly alter the rate and extent of the reaction.

Solvent Effects on Reaction Rates

The choice of solvent plays a critical role in the hydrolysis kinetics by influencing the solubility and reactivity of the reactants. researchgate.net Solvents are often used to create a homogeneous phase for the otherwise immiscible silane and water.

Key characteristics of solvents that affect hydrolysis include:

Polarity : Polar solvents can stabilize the transition state of the hydrolysis reaction, thereby increasing the reaction rate. researchgate.net The polarity of the solvent medium can influence the miscibility of the reactants and the solvation of intermediate species. researchgate.net

Hydrogen Bonding Capability : Protic solvents, such as alcohols, can participate in hydrogen bonding, which can affect the reaction mechanism and rate. They can also compete with water in reactions like alcoholysis. nih.gov

The following table illustrates the general effect of solvent type on hydrolysis rates.

| Solvent Property | Example Solvents | General Effect on Hydrolysis Rate | Rationale |

| High Polarity / Protic | Methanol, Ethanol | Generally Higher | Stabilizes polar transition states and promotes miscibility of reactants. |

| Medium Polarity / Aprotic | Tetrahydrofuran (THF), Dioxane | Intermediate | Solvates the silane but may offer less stabilization for the polar transition state compared to protic solvents. nih.gov |

| Low Polarity / Aprotic | Toluene, Hexane | Low | Poor solubility for water leads to a heterogeneous reaction environment, slowing the rate significantly. |

Water-to-Silane Ratio Dynamics

The molar ratio of water to silane is a crucial parameter that directly influences the hydrolysis process. unm.edu For the complete hydrolysis of this compound, a stoichiometric ratio of 2 moles of water for every 1 mole of silane is required.

Sub-stoichiometric Water (Ratio < 2:1) : When water is the limiting reagent, incomplete hydrolysis occurs, resulting in a mixture of unreacted this compound, partially hydrolyzed species (dimethylpropoxysilanol), and fully hydrolyzed dimethylsilanediol (B41321). This condition favors subsequent condensation reactions between hydrolyzed and unhydrolyzed molecules.

Stoichiometric Water (Ratio = 2:1) : This provides the exact amount of water needed to convert all propoxy groups to silanol groups, assuming the reaction goes to completion.

Excess Water (Ratio > 2:1) : A high water concentration increases the rate of hydrolysis by the law of mass action. unm.edu However, a large excess of water can also promote the reverse reaction, hydrolytic depolymerization, where existing Si-O-Si bonds are cleaved. unm.edu

The water-to-silane ratio is a key factor in controlling the degree of polymerization and the final structure of the resulting polysiloxane network. gelest.com

Temperature and Pressure Dependencies

Temperature: Like most chemical reactions, the hydrolysis of this compound is temperature-dependent. Increasing the temperature generally increases the reaction rate. This relationship is described by the Arrhenius equation, where the rate constant increases exponentially with temperature. Higher temperatures provide the reactant molecules with greater kinetic energy, increasing the frequency and energy of collisions, which leads to a higher probability of successful reaction events. For instance, heating can be employed to accelerate the formation of covalent bonds between silanol groups and a substrate during surface treatment applications. gelest.com

Pressure: For liquid-phase reactions such as the hydrolysis of silanes under typical processing conditions, the effect of pressure on the reaction kinetics is generally considered negligible. Significant changes in pressure would be required to induce a noticeable effect on the reaction rates, and such conditions are not common for standard sol-gel processes.

Condensation Mechanisms of this compound and its Hydrolysates

Following hydrolysis, the resulting silanol-containing molecules, primarily dimethylsilanediol and dimethylpropoxysilanol, undergo condensation reactions to form larger molecules called oligomers and polymers. gelest.com This process involves the formation of stable siloxane bonds (Si-O-Si), which form the backbone of silicone polymers.

Silanol Condensation Pathways (Si-OH to Si-O-Si bond formation)

The primary condensation mechanism involves the reaction between two silanol (Si-OH) groups. This reaction is reversible and produces one siloxane bond and one molecule of water. nih.gov

Water-producing condensation: (CH3)2Si(OH)2 + (CH3)2Si(OH)2 ⇌ (HO)Si(CH3)2–O–Si(CH3)2(OH) + H2O

Another pathway involves the reaction between a silanol group and an unhydrolyzed propoxy group. This is often referred to as alcohol-producing condensation.

Alcohol-producing condensation: (CH3)2Si(OH)2 + (CH3)2Si(OCH2CH2CH3)2 ⇌ (HO)Si(CH3)2–O–Si(CH3)2(OCH2CH2CH3) + CH3CH2CH2OH

These condensation reactions continue, leading to the formation of linear chains, cyclic structures, and eventually cross-linked three-dimensional networks, depending on the reaction conditions and the functionality of the precursor molecule. researchgate.net The formation of these Si-O-Si linkages is the fundamental step in the transition from a solution of small molecules (sol) to a continuous solid network (gel). nih.gov

Alcohol Condensation Pathways

The condensation of this compound is a critical step in the formation of polysiloxane polymers. This process primarily occurs through two main pathways after an initial hydrolysis step has occurred to generate silanol (Si-OH) groups: water condensation and alcohol condensation. The focus here is on the alcohol condensation pathway.

Alcohol condensation involves the reaction between a silanol group and an unhydrolyzed propoxy group. In this reaction, a molecule of propanol is eliminated, forming a siloxane (Si-O-Si) bridge. This can occur between two partially hydrolyzed this compound monomers or between a monomer and a growing oligomer chain.

The fundamental reaction is as follows: (CH₃)₂Si(OC₃H₇)(OH) + (CH₃)₂Si(OC₃H₇)₂ → (CH₃)₂Si(OC₃H₇)-O-Si(OC₃H₇)(CH₃)₂ + C₃H₇OH

Factors Governing Condensation Rates and Selectivity

The rate and selectivity of the condensation of this compound are not governed by a single variable but by a combination of several interdependent factors. These factors influence whether condensation leads to linear chains, cyclic species, or branched networks.

Key Influencing Factors:

pH of the Medium: The pH is one of the most critical factors. The rate of condensation for disilanols (the fully hydrolyzed form of dimethyldialkoxysilanes) is generally at a minimum around pH 6.5-7. Under acidic conditions (low pH), the condensation reaction is accelerated through protonation of the silanol group. Conversely, under basic conditions (high pH), the reaction proceeds via a nucleophilic attack by a deprotonated silanolate anion.

Steric Effects: The size of the substituent groups on the silicon atom significantly impacts the reaction rate. The two methyl groups on this compound are relatively small, but the propoxy groups are bulkier than methoxy (B1213986) or ethoxy groups found in analogous silanes. This increased steric hindrance from the propoxy group can decrease the rate of condensation compared to dimethyldimethoxysilane or dimethyldiethoxysilane.

Inductive Effects: The electron-donating nature of the two methyl groups on the silicon atom increases the electron density at the silicon center. This makes the silicon atom less electrophilic and thus less susceptible to nucleophilic attack, which can slow down the condensation rate, particularly in base-catalyzed reactions.

Water-to-Silane Ratio (r): The amount of water present dictates the extent of initial hydrolysis. A low water ratio favors incomplete hydrolysis, making the alcohol condensation pathway more prevalent. As the water ratio increases, complete hydrolysis to dimethylsilanediol becomes more likely, shifting the primary condensation pathway to water condensation.

Solvent and Temperature: The choice of solvent can affect the solubility of reactants and influence reaction kinetics. Increased temperature generally accelerates both hydrolysis and condensation rates.

| pH Range | Primary Mechanism | Relative Condensation Rate | Resulting Structure Tendency |

|---|---|---|---|

| Acidic (pH < 4) | Protonation of Si-OH, followed by nucleophilic attack by another silanol. | Fast | More linear, less branched polymers. |

| Near Neutral (pH 6-7) | Minimal catalytic activity. | Slowest (Rate Minimum) | Stable silanols, slow oligomerization. |

| Basic (pH > 8) | Deprotonation to form Si-O⁻, which attacks a neutral silane. | Fast | More compact, highly branched clusters. |

Role of Catalysts in Condensation Processes

Catalysts are crucial for controlling the condensation of this compound, as uncatalyzed reactions are generally very slow. Catalysts not only increase the reaction rate but also influence the structure of the final polysiloxane product. Both acid and base catalysts are commonly employed.

Acid Catalysis: In the presence of an acid, a proton attacks the oxygen atom of a silanol or, in the case of alcohol condensation, the propoxy group. This protonation makes the group a better leaving group (water or propanol). A neutral silanol molecule can then attack the protonated silicon center, leading to the formation of a siloxane bond and regeneration of the acid catalyst. Strong acids can, however, sometimes favor the formation of smaller, cyclic polymer units.

Base Catalysis: Under basic conditions, the catalyst (e.g., hydroxide ions) deprotonates a silanol group, forming a highly nucleophilic silanolate anion (Si-O⁻). This anion then attacks the silicon atom of another silane molecule (either hydrolyzed or unhydrolyzed), displacing a hydroxyl or propoxy group. Ammonia is a common base catalyst used to promote the condensation of alkoxysilanes.

Other Catalysts: Besides common acids and bases, other compounds can catalyze the condensation. These include solid Group IIa metal oxides (like magnesium oxide), Lewis acids such as organotin compounds, and various onium salts. Recently, novel catalyst systems involving Germanium(II) complexes have been shown to facilitate alkoxysilane condensation in the presence of aldehydes, proceeding through a different, non-hydrolytic mechanism.

| Catalyst Type | Example | Mechanism of Action |

|---|---|---|

| Acid | HCl, Acetic Acid | Protonates the -OH or -OR group, making it a better leaving group. |

| Base | NH₄OH, NaOH | Deprotonates Si-OH to form a more reactive Si-O⁻ nucleophile. |

| Solid Base | Magnesium Oxide (MgO) | Acts as a heterogeneous catalyst for hydrolysis and condensation. |

| Organometallic | Dibutyltin dilaurate | Lewis acid catalysis, activates the Si-OR bond. |

Mechanistic Interplay of Hydrolysis and Condensation in Complex Systems

In any system containing this compound and water, hydrolysis and condensation are competing and concurrent reactions. The balance between these two processes is dynamic and dictates the structure of the resulting oligomers and polymers. Understanding this interplay is essential for controlling the final material properties.

Initially, the hydrolysis of propoxy groups (Si-OC₃H₇) to silanol groups (Si-OH) must occur. (CH₃)₂Si(OC₃H₇)₂ + 2H₂O ⇌ (CH₃)₂Si(OH)₂ + 2C₃H₇OH

Once silanol groups are formed, condensation can begin. The relative rates of hydrolysis (k_h) and condensation (k_c) are highly dependent on the reaction conditions.

Under Acidic Conditions (pH < 4): Generally, the rate of hydrolysis is significantly faster than the rate of condensation (k_h > k_c). This leads to the rapid formation of fully or partially hydrolyzed monomers (dimethylsilanediol) before substantial condensation occurs. The subsequent condensation between these silanol-rich species tends to form more linear, less-branched polymeric chains.

Under Basic Conditions (pH > 8): The rate of condensation is often comparable to or can even exceed the rate of hydrolysis of subsequent alkoxy groups (k_c ≥ k_h). This means that as soon as a silanol group is formed on a monomer, it is likely to condense with another molecule. This tendency for partially hydrolyzed species to condense leads to the formation of more compact, highly branched, and cross-linked structures.

The functionality of this compound (a difunctional silane) inherently limits the potential for three-dimensional cross-linking compared to trifunctional or tetrafunctional silanes. After complete hydrolysis and condensation, it primarily forms linear polydimethylsiloxane (B3030410) chains or cyclic species. The interplay between hydrolysis and condensation determines the length of these chains and the proportion of cyclic byproducts. The presence of unreacted propoxy groups on the growing chain, a result of incomplete hydrolysis, can serve as termination points or sites for later-stage cross-linking if conditions change.

Polymerization and Oligomerization Studies of Dimethyldipropoxysilane

Oligomerization Pathways and Structural Evolution

The initial stages of dimethyldipropoxysilane polymerization are characterized by the formation of various low-molecular-weight oligomers. The interplay between intramolecular and intermolecular condensation reactions dictates the distribution of cyclic, linear, and branched species.

Cyclic Oligomer Formation

The formation of cyclic oligomers is a significant pathway in the early stages of this compound condensation. Intramolecular condensation of the hydrolyzed monomer, dimethylsilanediol (B41321), or its short-chain linear oligomers can lead to the formation of thermodynamically stable cyclic species. The most common cyclic oligomers are octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5), with the six-membered ring, hexamethylcyclotrisiloxane (D3), also being observed, particularly under non-equilibrium conditions. The propensity for cyclization is influenced by factors that favor intramolecular reactions, such as dilute concentrations and specific catalytic conditions.

The formation of these cyclic structures can be represented by the following general reaction:

n(CH₃)₂Si(OH)₂ → [(CH₃)₂SiO]n + nH₂O

| Cyclic Oligomer | Number of Siloxane Units (n) |

| Hexamethylcyclotrisiloxane (D3) | 3 |

| Octamethylcyclotetrasiloxane (D4) | 4 |

| Decamethylcyclopentasiloxane (D5) | 5 |

| Dodecamethylcyclohexasiloxane (D6) | 6 |

Linear Oligomer Development

Intermolecular condensation reactions between hydrolyzed this compound molecules or with growing oligomer chains lead to the formation of linear polysiloxanes. These reactions involve the step-wise addition of monomer units, resulting in a gradual increase in chain length. The general structure of these linear oligomers is characterized by a backbone of alternating silicon and oxygen atoms, with two methyl groups attached to each silicon atom.

The development of linear structures is favored under conditions that promote intermolecular interactions, such as higher monomer concentrations. The initial products are typically short-chain oligomers, which can continue to react and grow into longer polymer chains.

Branched Structure Formation

While this compound is a difunctional monomer and primarily forms linear or cyclic structures, branching can be introduced under certain conditions. The presence of trifunctional impurities or the use of co-monomers with more than two hydrolyzable groups can lead to the formation of branched polysiloxanes. Additionally, side reactions or rearrangement of siloxane bonds at elevated temperatures or in the presence of certain catalysts can also introduce branching points in the polymer chain.

The introduction of branching significantly affects the physical and chemical properties of the resulting polysiloxane, such as its viscosity, solubility, and thermal stability. The degree of branching can be controlled by the careful selection of reactants and reaction conditions.

Polysiloxane Formation from this compound Precursors

The formation of high-molecular-weight polysiloxanes from this compound precursors is a complex process that can proceed through different polymerization mechanisms. The dynamics of these polymerization reactions determine the molecular weight, molecular weight distribution, and architecture of the final polymer.

Step-Growth Polymerization Dynamics

The polymerization of this compound typically follows a step-growth mechanism, which involves a series of condensation reactions between functional groups. wikipedia.org In this process, monomers react to form dimers, which then react to form trimers, and so on, with the molecular weight of the polymer increasing gradually throughout the course of the reaction. wikipedia.org This type of polymerization is characterized by the reaction of any two species in the system, be it monomers, oligomers, or polymers.

The kinetics of step-growth polymerization are highly dependent on the reaction conditions. The hydrolysis of the propoxy groups is the initial and often rate-determining step, followed by the condensation of the resulting silanol (B1196071) groups. unm.edu The rates of these reactions are influenced by factors such as the concentration of water, the pH of the reaction medium, and the type of catalyst used. unm.edu For instance, acid catalysis generally promotes hydrolysis, while base catalysis tends to accelerate condensation reactions. unm.edu

A key feature of step-growth polymerization is that high-molecular-weight polymers are only formed at very high conversions of the functional groups. wikipedia.org This necessitates precise control over the stoichiometry of the reactants and the removal of condensation byproducts, such as propanol (B110389) and water, to drive the reaction towards completion.

| Parameter | Influence on Step-Growth Polymerization |

| Monomer Concentration | Higher concentrations favor intermolecular reactions and linear chain growth. |

| Water Concentration | Affects the rate of hydrolysis; stoichiometric amounts are required for complete reaction. |

| pH | Influences the rates of both hydrolysis and condensation reactions. |

| Catalyst | Can selectively accelerate either hydrolysis or condensation, affecting the overall polymerization rate and polymer structure. |

| Temperature | Increases the reaction rates of both hydrolysis and condensation. |

Chain-Growth Polymerization Considerations

While less common for the polymerization of dialkoxysilanes, chain-growth polymerization mechanisms can be considered under specific circumstances. Chain-growth polymerization involves the sequential addition of monomers to a reactive center, such as a radical, cation, or anion. wikipedia.org This process is characterized by an initiation step, followed by propagation and termination steps. wikipedia.org

For this compound, a chain-growth mechanism would require the generation of a reactive species that can initiate the polymerization of the monomer. This could potentially be achieved through the use of specialized initiators or catalysts that can activate the silane (B1218182) monomer. However, the inherent reactivity of the silanol groups formed upon hydrolysis generally favors a step-growth condensation pathway.

It is important to note that some polymerization systems can exhibit characteristics of both step-growth and chain-growth mechanisms. For instance, in what is termed "condensative chain polymerization," a monomer is added to a growing chain end in a step-wise fashion, but with the characteristics of a chain-growth process, such as a rapid increase in molecular weight at low monomer conversion. wikipedia.orgrsc.org While not the primary mechanism for this compound, understanding these alternative polymerization pathways is crucial for the development of novel polysiloxane materials with tailored properties.

Controlled Polymerization Techniques

The polymerization of alkoxysilanes like this compound typically proceeds through a sol-gel process involving hydrolysis and condensation reactions, rather than chain-growth mechanisms where techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are commonly employed. nih.gov ATRP and RAFT are powerful methods for synthesizing polymers with controlled molecular weights and narrow polydispersities, but they are generally applied to monomers containing vinyl groups or other radically polymerizable functionalities. acs.orgacs.org

Control over the polymerization of this compound is instead achieved by carefully managing the parameters of the hydrolysis and condensation reactions. nih.gov The kinetics of this polymerization are influenced by several primary factors, including the catalyst, the water-to-silane ratio, and pH. nih.govresearchgate.net Secondary factors such as temperature and solvent also play a significant role in directing the structure of the resulting polysiloxane. researchgate.net

The mechanism of hydrolysis and condensation varies with pH. nih.gov

Acidic Conditions : Under acidic conditions, the propoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water. This leads to a rapid hydrolysis step. The subsequent condensation reaction is slower and tends to favor the formation of more linear or less branched polymer chains. nih.gov

Alkaline Conditions : In alkaline media, a nucleophilic hydroxyl ion attacks the silicon atom. Condensation is typically faster than hydrolysis under these conditions, which often results in the formation of more highly branched and densely cross-linked structures. nih.gov

By manipulating these reaction conditions, a degree of control over the final polymer architecture can be exerted, influencing properties such as molecular weight, branching, and the distribution of silanol groups.

Table 1: Factors Influencing Control in this compound Polymerization

| Parameter | Effect on Polymerization | Resulting Structure |

|---|---|---|

| pH | Influences the relative rates of hydrolysis and condensation. nih.gov | Acidic pH tends to produce more linear chains; alkaline pH leads to more branched networks. nih.gov |

| Water/Silane Ratio | Stoichiometrically, a ratio of 1.0 is needed for complete hydrolysis of a dialkoxysilane. Excess water can accelerate hydrolysis. nih.gov | Affects the extent of hydrolysis and subsequent condensation, influencing network density. |

| Catalyst | Acids, bases, or organometallics can be used to control reaction rates. nih.gov | Dictates the speed of gelation and the final network structure. |

| Solvent | Affects the solubility of reactants and intermediates, influencing reaction homogeneity. researchgate.net | Can impact the uniformity and porosity of the resulting network. |

| Temperature | Increases the rate of both hydrolysis and condensation reactions. researchgate.net | Higher temperatures can lead to faster curing and denser networks. |

Network Formation and Cross-linking Architectures

The formation of a polymer network from this compound is a direct result of the sol-gel process, which involves the progressive hydrolysis of the propoxy groups to form silanol intermediates (Si-OH), followed by their condensation to create siloxane bridges (Si-O-Si). nih.govuni-saarland.de Since this compound is a difunctional monomer (containing two hydrolyzable propoxy groups), its polymerization primarily leads to the formation of linear or cyclic polysiloxane chains. powerchemical.com

The fundamental reactions are:

Hydrolysis : (CH₃)₂Si(OCH₂CH₂CH₃)₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2CH₃CH₂CH₂OH

Condensation : 2 (CH₃)₂Si(OH)₂ → HO-[(CH₃)₂SiO]₂-H + H₂O

To form a stable three-dimensional cross-linked network, co-polymerization with trifunctional (T) or tetrafunctional (Q) silane precursors, such as methyltrimethoxysilane or tetraethoxysilane (TEOS), is necessary. powerchemical.com These co-monomers can form branch points in the polymer structure, leading to a cross-linked gel. The final architecture of the network is highly dependent on the relative concentrations of the different silane precursors and the reaction conditions. powerchemical.com

The structure of the resulting network can be described by different siloxane units:

D units : (CH₃)₂SiO₂, derived from this compound, forming the linear chains.

T units : RSiO₃, from a trifunctional silane, creating branch points.

Q units : SiO₄, from a tetrafunctional silane, creating network junctions. powerchemical.com

The ratio of these units determines the cross-link density and, consequently, the mechanical and thermal properties of the final material. For instance, a higher proportion of T or Q units will result in a more rigid and densely cross-linked network.

Table 2: Influence of Co-monomers on Network Architecture

| Co-monomer Type | Siloxane Unit | Role in Network Formation | Resulting Architecture |

|---|---|---|---|

| This compound | D | Chain extension powerchemical.com | Linear or cyclic chains |

| Trifunctional Silane (e.g., RSi(OR')₃) | T | Branching point powerchemical.com | Branched and cross-linked networks |

Curing and Post-Polymerization Modifications

Curing

Curing refers to the process of solidifying the polymer network, typically through the continuation and completion of condensation reactions. silibasesilicone.com For silicone resins derived from this compound and other alkoxysilanes, curing is often achieved by heating the material to promote further condensation of residual silanol groups. shinetsusilicone-global.com This process eliminates water or alcohol byproducts and increases the number of siloxane cross-links, thereby enhancing the mechanical strength and thermal stability of the material. silibasesilicone.comshinetsusilicone-global.com

The curing process can be categorized based on the reaction mechanism:

Condensation Curing : This is the most common method for systems derived from alkoxysilanes. It relies on the reaction between silanol groups to form siloxane bonds and is often accelerated by heat and catalysts. silibasesilicone.com

Hydrosilylation Curing : If the polymer network is designed to contain vinyl groups (from a vinyl-functionalized comonomer) and silicon-hydride (Si-H) groups (from a hydrosilane crosslinker), a platinum catalyst can be used to induce an addition reaction, forming stable ethylene bridges between polymer chains. google.comyoutube.com This method offers fast curing times with no byproducts. youtube.com

The degree of cure significantly impacts the final properties of the polymer, such as hardness, modulus, and solvent resistance.

Post-Polymerization Modifications

Post-polymerization modification is a valuable strategy for introducing new functionalities into a pre-formed polysiloxane network. researchgate.net This allows for the tailoring of surface properties or the incorporation of specific chemical groups without altering the bulk polymer backbone. researchgate.net

For a network derived from this compound, modifications can be achieved if reactive groups are incorporated during the initial polymerization. Common strategies include:

Hydrosilylation : If the network contains residual Si-H groups, they can be reacted with various vinyl-functional molecules in the presence of a platinum catalyst. rsc.org This is a highly efficient method for attaching a wide range of organic functionalities. rsc.org

Click Chemistry : If the polymer is synthesized with pendant groups amenable to click reactions (e.g., azide or alkyne groups introduced via a functional co-monomer), these can be used to attach other molecules with high efficiency and selectivity.

Surface Reactions : The residual silanol (Si-OH) groups present on the surface of the cured material can be reacted with other silane coupling agents to alter surface properties like hydrophobicity or to attach specific functional layers.

These modification techniques expand the versatility of polysiloxane materials, enabling their use in a broader range of applications. researchgate.net

Dimethyldipropoxysilane in Advanced Materials Engineering

Sol-Gel Chemistry and Processing with Dimethyldipropoxysilane

The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical solution which acts as a precursor for an integrated network (gel) of either discrete particles or network polymers. scispace.comnih.gov this compound is a valuable precursor in sol-gel chemistry due to the reactivity of its propoxy groups, which can undergo hydrolysis and condensation reactions to form a siloxane network.

In the sol-gel process, the selection of precursors is critical as it dictates the chemistry of the system and the properties of the final material. This compound is often chosen for its specific hydrolysis and condensation rates, which are influenced by the nature of the alkoxy group (propoxy) and the presence of non-hydrolyzable methyl groups. The solution chemistry of this compound in a sol-gel system involves two primary reactions: hydrolysis and condensation.

Hydrolysis: The process is initiated by the addition of water, usually in the presence of an acid or base catalyst. The propoxy groups (-OPr) are replaced by hydroxyl groups (-OH).

Si(CH₃)₂(OPr)₂ + 2H₂O ⇌ Si(CH₃)₂(OH)₂ + 2PrOH

Condensation: The newly formed silanol (B1196071) groups are reactive and can condense with other silanol groups (water condensation) or with remaining propoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si).

2Si(CH₃)₂(OH)₂ ⇌ (CH₃)₂(OH)Si-O-Si(OH)(CH₃)₂ + H₂O or Si(CH₃)₂(OH)₂ + Si(CH₃)₂(OPr)₂ ⇌ (CH₃)₂(OH)Si-O-Si(OPr)(CH₃)₂ + PrOH

These reactions continue to build a larger, cross-linked network, eventually leading to the formation of a gel. The presence of the two non-hydrolyzable methyl groups means that this compound acts as a network modifier, forming linear chains or terminating chains, which influences the final structure and properties of the gel.

Table 1: Comparison of Common Silicon Alkoxide Precursors in Sol-Gel Processing

| Precursor | Formula | Functionality | Reactivity | Resulting Network Structure |

| Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ | 4 | High | 3D Cross-linked |

| Methyltriethoxysilane (MTES) | CH₃Si(OC₂H₅)₃ | 3 | Moderate | 3D Cross-linked with organic modification |

| This compound | (CH₃)₂Si(OC₃H₇)₂ | 2 | Lower | Primarily linear chains, network modifier |

The transition from a low-viscosity sol to a solid gel is a critical stage in the sol-gel process, and its kinetics and rheological evolution are of significant interest for material processing. The gelation time, which is the time required for the formation of a continuous network throughout the solution, is a key parameter. For this compound, the gelation kinetics are influenced by several factors, including the water-to-silane ratio, the type and concentration of the catalyst, temperature, and the solvent used.

The rheological characteristics of the system change dramatically during gelation. The viscosity of the sol increases as the siloxane network grows. At the gel point, the material exhibits a sharp transition from liquid-like to solid-like behavior. This is characterized by the crossover of the storage modulus (G') and the loss modulus (G''), where G' becomes dominant, indicating the formation of an elastic network. nih.govresearchgate.net The viscoelastic properties of the final gel, such as its stiffness and ability to dissipate energy, are determined by the structure of the siloxane network formed from the this compound precursor. mdpi.comnih.gov The presence of methyl groups limits the cross-linking density, resulting in more flexible gels compared to those derived from tetra-functional silanes like TEOS.

The microstructure of sol-gel derived materials, including porosity, pore size distribution, and surface area, can be tailored by controlling the reaction conditions. When using this compound, the resulting microstructure is influenced by the balance between the rates of hydrolysis and condensation. For instance, acid-catalyzed reactions tend to favor hydrolysis, leading to weakly branched, polymer-like networks, while base-catalyzed reactions promote condensation, resulting in more particulate or colloidal structures.

By adjusting parameters such as pH, temperature, and solvent, it is possible to control the aggregation of the growing polysiloxane chains and thus the final porous structure of the dried gel (xerogel or aerogel). mdpi.comijnnonline.net The incorporation of this compound can be used to modify the hydrophobicity of the silica (B1680970) surface and to control the pore size, making it a useful additive in the synthesis of materials for applications such as chromatography, catalysis, and sensing. researchgate.net

This compound can be used in the formation of silica particle cross-linked networks (SPCNs). In this approach, pre-synthesized silica nanoparticles are functionalized with or dispersed in a sol containing this compound. The this compound then undergoes hydrolysis and condensation to form polysiloxane chains that link the silica particles together, creating a robust, three-dimensional network. scispace.com

The properties of the resulting SPCN composite material depend on the size and concentration of the silica nanoparticles, as well as the length and flexibility of the polysiloxane chains derived from the this compound. These materials can exhibit improved mechanical properties, thermal stability, and tailored optical or chemical functionalities, making them suitable for a range of applications, including coatings, adhesives, and dental materials. researchgate.net

Design and Fabrication of Polymer-Derived Ceramics (PDCs)

Polymer-derived ceramics (PDCs) are a class of ceramic materials produced by the pyrolysis of preceramic polymers. mdpi.com This route offers advantages over traditional ceramic processing, such as the ability to form complex shapes and to control the composition and microstructure of the final ceramic product.

This compound can be used as a monomer or co-monomer in the synthesis of preceramic polymers, particularly polysiloxanes. These polymers can then be pyrolyzed at high temperatures in an inert or reactive atmosphere to yield silicon oxycarbide (SiOC) ceramics. mdpi.comresearchgate.netresearchgate.net

The synthesis of the preceramic polymer from this compound typically involves a controlled hydrolysis and condensation process, similar to the sol-gel method, to produce a tractable polymer with a desired molecular weight and structure. This polymer can then be shaped into a desired form, such as a fiber, coating, or bulk component, before being cross-linked to ensure shape retention during pyrolysis.

During pyrolysis, the organic side groups (methyl and residual propoxy groups) partially decompose, while the siloxane backbone rearranges to form an amorphous SiOC ceramic. nih.govarxiv.orgarxiv.org The final composition and properties of the SiOC ceramic, such as its thermal stability, oxidation resistance, and mechanical strength, are influenced by the initial structure of the preceramic polymer and the pyrolysis conditions. scielo.brceramic-science.com

Table 2: Properties of SiOC Ceramics Derived from Polysiloxane Precursors

| Property | Typical Value Range | Factors Influenced by Precursor Chemistry |

| Density | 1.8 - 2.5 g/cm³ | Carbon content, porosity |

| Thermal Stability | Up to 1200-1400 °C in inert atmosphere | Si:O:C ratio, presence of free carbon |

| Hardness | 10 - 20 GPa | Cross-link density of the ceramic network |

| Oxidation Resistance | Good up to ~1000 °C | Formation of a passive silica layer |

Pyrolysis and Ceramic Conversion Mechanisms

The transformation of this compound into a ceramic material is a complex, multi-stage process initiated by hydrolysis and condensation (sol-gel process) to form a preceramic polysiloxane network. This polymer is then subjected to pyrolysis, a thermal decomposition process in an inert atmosphere, which converts the polymeric structure into a silicon oxycarbide (SiCO) ceramic. scielo.brmdpi.com

The ceramic conversion mechanism involves several critical thermal stages:

Organic-Inorganic Transition (400–800 °C): In this temperature range, the initial breakdown of the organic side groups (methyl and residual propoxy groups) occurs. This stage is characterized by the release of low-molecular-mass gases, such as methane (CH4) and hydrogen (H2), leading to significant mass loss. mdpi.com The fundamental structure begins to shift from a polymer to an inorganic amorphous network.

Amorphous Network Development (800–1000 °C): As the temperature increases, the material solidifies into an amorphous silicon oxycarbide glass. scielo.br In this phase, silicon atoms are bonded to both oxygen and carbon, forming a disordered network. The material is largely composed of SiOₓCᵧ units.

Crystallization and Phase Separation (>1200 °C): Above approximately 1200 °C, the amorphous SiCO network begins to undergo phase separation and crystallization. scielo.br The thermodynamically driven process results in the formation of more stable crystalline phases, typically including silicon carbide (β-SiC), silicon dioxide (SiO2), and segregated "free" carbon domains. researchgate.net The final composition and crystalline structure are highly dependent on the initial polymer architecture and the pyrolysis conditions, such as heating rate and final temperature. scielo.brresearchgate.net

Microstructural Evolution of this compound-Derived Ceramic Networks

The microstructure of ceramics derived from this compound evolves significantly during the pyrolysis process, influencing the final properties of the material. This evolution encompasses changes in phase composition, porosity, and grain structure. mdpi.comnih.gov

Initially, the preceramic polymer converts into a dense, amorphous SiCO glass at temperatures around 1000 °C. scielo.br This material is characterized by a lack of long-range atomic order. As the temperature is elevated further, typically between 1200 °C and 1600 °C, nanocrystalline domains of silicon carbide begin to nucleate and grow within the amorphous matrix. scielo.br The evolution is also marked by the segregation of a carbon phase, which can influence the electrical and mechanical properties of the final ceramic. uta.edu

Porosity is another critical aspect of the microstructural evolution. The release of gaseous byproducts during pyrolysis can generate pores within the ceramic structure. mdpi.com The resulting porosity can be categorized as:

Intrinsic Pores: These are inter-particle residual pores that form due to incomplete densification during sintering. researchgate.net

Extrinsic Pores: These are larger pores that can be intentionally created by adding fugitive pore-formers (porogens) to the initial preceramic mixture, which are then burned out during heating. researchgate.net

The sintering temperature and atmosphere play a crucial role in controlling the final pore structure. Higher sintering temperatures generally lead to a reduction in both intrinsic and extrinsic porosity and an increase in grain size. researchgate.netresearchgate.netmdpi.com The control over pore size, distribution, and volume is essential for applications such as ceramic membranes or lightweight structural components. mdpi.comrsc.org

Below is a table summarizing the typical microstructural changes in polymer-derived SiCO ceramics as a function of temperature.

| Temperature Range | Key Microstructural Events | Resulting Phases |

| 800–1200 °C | Formation of amorphous ceramic network. | Amorphous SiCO |

| 1200–1400 °C | Onset of crystallization and phase separation. | Amorphous SiCO, nanocrystalline β-SiC, SiO₂, free carbon |

| >1400 °C | Grain growth of crystalline phases. | Crystalline β-SiC, SiO₂, graphitic carbon |

Integration in Hybrid Organic-Inorganic Materials

This compound is a valuable precursor for the synthesis of hybrid organic-inorganic materials. These materials are composites where organic and inorganic components are intimately mixed on a scale of less than 1 micrometer. frontiersin.org The sol-gel process is a primary method for creating these hybrids, as it allows for the formation of an inorganic silica-based network from molecular precursors like this compound under mild conditions. mdpi.comd-nb.info

The unique structure of this compound, featuring two hydrolyzable propoxy groups and two stable methyl groups, allows it to act as a network-forming component that also imparts organic character. gmidental.com This dual nature is key to creating materials that bridge the gap between pure ceramics and organic polymers, offering tailored properties such as improved flexibility, functionality, and compatibility with other polymers. gmidental.commdpi.com Hybrid materials are generally classified based on the nature of the interaction between the organic and inorganic phases. frontiersin.org

Covalent Hybrid Systems

In covalent hybrid systems, also known as Class II hybrids, the organic and inorganic components are linked by strong, durable chemical bonds. mdpi.com The use of organoalkoxysilanes like this compound is fundamental to this approach. The process involves the co-condensation of this compound with other alkoxide precursors (e.g., tetraethoxysilane) and organic molecules that have been functionalized with silyl groups. ucl.ac.uknih.gov

The formation of these systems relies on the sol-gel reaction. The propoxy groups on the silicon atom hydrolyze to form reactive silanol (Si-OH) groups. These silanols can then condense with other silanols or with reactive groups on organic polymers to form stable Si-O-Si (siloxane) or Si-O-C bonds, creating a single, continuous network. This covalent linkage is critical for achieving significant improvements in mechanical properties, such as hardness and scratch resistance, as it ensures efficient stress transfer between the organic and inorganic phases. mdpi.com

Non-Covalent Hybridization Strategies

Non-covalent hybrids, or Class I hybrids, are materials where the organic and inorganic components are linked by weaker interactions, such as hydrogen bonds, van der Waals forces, or electrostatic interactions, without forming covalent bonds between them. frontiersin.org

In this strategy, a silica-based network can be formed from the hydrolysis and condensation of this compound in the presence of a pre-existing organic polymer. d-nb.info The resulting structure is an interpenetrating network where the polymer chains are physically entangled within the pores of the inorganic matrix. While the lack of covalent bonding means the enhancement in mechanical properties is typically less pronounced than in Class II hybrids, this approach offers a simpler synthesis route and is useful for modifying properties like optical response, thermal stability, or for encapsulating functional organic molecules within a stable inorganic host. researchgate.netmdpi.com

Interfacial Chemistry and Adhesion Mechanisms

The ability of this compound to promote adhesion between inorganic substrates and organic polymers or coatings is one of its most important functions as a coupling agent. hungpai.netgwunitedsilicones.comshinetsusilicone-global.com The mechanism relies on the dual chemical reactivity of the molecule.

The process begins with the hydrolysis of the propoxy groups in the presence of water (often moisture from the atmosphere or on the substrate surface) to form silanol (Si-OH) groups. gwunitedsilicones.comresearchgate.net This step is often catalyzed by acids or bases.

Si-(OC₃H₇) + H₂O → Si-OH + C₃H₇OH

These reactive silanol groups can then undergo two primary reactions at the interface:

Bonding to the Substrate: The silanols can condense with hydroxyl (-OH) groups present on the surface of most inorganic materials (e.g., glass, metals, silica). This reaction forms strong, covalent siloxane (Si-O-Substrate) bonds, anchoring the molecule to the surface. gwunitedsilicones.comresearchgate.net

Cross-linking: The silanol groups can also condense with each other to form a cross-linked polysiloxane network at the interface. gwunitedsilicones.com This film provides a durable, chemical-resistant intermediate layer.

Contributions to Coating Technologies

This compound is utilized in advanced coating technologies to impart a range of beneficial properties, primarily leveraging its hybrid organic-inorganic nature. Its contributions include enhancing adhesion, improving mechanical durability, and providing surface modifications like hydrophobicity. hungpai.netnbinno.comspecialchem.com

As a key component in sol-gel formulations, it helps form a stable, cross-linked siloxane network that serves as a binder or a protective layer. nih.gov The presence of methyl groups reduces the surface energy of the coating, leading to water-repellent (hydrophobic) and easy-to-clean surfaces. google.com This is particularly valuable for creating anti-stain, anti-graffiti, and self-cleaning coatings.

In protective coatings for metals, the dense siloxane network formed from this compound acts as an effective barrier against corrosive agents. specialchem.com When used as an additive or primer, it functions as an adhesion promoter, ensuring that the topcoat maintains a strong bond with the substrate, which is crucial for long-term performance and preventing delamination. hungpai.netspecialchem.com The versatility of this compound allows it to be used in various coating systems, from durable hard coats on plastics to hydrophobic treatments on glass and masonry. google.comnih.govsandia.govresearchgate.net

| Property Enhanced | Mechanism of Action | Example Application |

| Adhesion | Forms covalent Si-O-Substrate bonds at the interface. gwunitedsilicones.comslideshare.net | Primer for paints on glass and metal. |

| Hydrophobicity | Lowers surface energy due to exposed methyl groups. google.com | Water-repellent coatings for construction. |

| Durability | Creates a cross-linked, inorganic siloxane backbone. | Scratch-resistant hard coats. |

| Corrosion Resistance | Forms a dense barrier layer impermeable to moisture. specialchem.com | Protective coatings for metallic substrates. |

Formulation of Sol-Gel Derived Coatings

The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or polymers. The process involves the hydrolysis and subsequent condensation of metal alkoxides to form a colloid, a system in which finely divided particles are dispersed within a continuous medium. In the context of coatings, the sol is applied to a substrate, and upon drying and curing, forms a solid film.

This compound is a valuable precursor in the formulation of sol-gel derived coatings due to its specific reactivity. The propoxy groups are susceptible to hydrolysis, a chemical reaction in which a water molecule breaks one or more of the chemical bonds. This is followed by condensation, where smaller molecules join together to form a larger molecule, in this case, a siloxane (Si-O-Si) network. The rate of these reactions can be controlled by factors such as pH, water-to-alkoxide ratio, and the presence of catalysts. researchgate.netresearchgate.net

The methyl groups, being non-hydrolyzable, remain bonded to the silicon atoms and become an integral part of the final coating structure. These organic groups impart specific properties to the coating, such as hydrophobicity, flexibility, and reduced cracking. The presence of two methyl groups on the silicon atom in this compound limits the cross-linking density of the resulting polysiloxane network compared to tetra-functional silanes like tetraethoxysilane (TEOS). This can be advantageous in creating more flexible and less brittle coatings.

Research on the closely related dimethyldiethoxysilane (DDS) in combination with TEOS has shown that the addition of the di-substituted silane (B1218182) significantly influences the sol-gel process. The hydrolysis rate of the di-substituted silane is generally slower than that of the tetra-functional silane. The relative rates of hydrolysis and condensation of the different precursors determine the homogeneity and microstructure of the final coating. researchgate.net By carefully controlling the formulation, including the molar ratio of this compound to other silica precursors, coatings with tailored properties such as controlled porosity, refractive index, and surface energy can be achieved.

Table 1: Factors Influencing the Sol-Gel Process of Alkoxysilanes

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Impact on Final Material Properties |

| pH | Minimum at pH 7 | Minimum at pH ~4.5 | Affects particle size, pore structure, and gel time. |

| Water/Alkoxide Ratio | Increases with higher ratio | Increases with higher ratio | Influences the degree of cross-linking and mechanical properties. |

| Catalyst (Acid or Base) | Acid catalysts protonate the alkoxide group, making it more susceptible to nucleophilic attack by water. Base catalysts increase the concentration of hydroxyl ions. | Acid catalysts favor condensation of smaller, less-branched species. Base catalysts promote the formation of more highly branched clusters. | Determines the morphology of the resulting network (e.g., linear chains vs. highly branched clusters). |

| Solvent | Can influence the solubility of reactants and intermediates. | Can affect the rate of diffusion and reaction between species. | Can impact the homogeneity and porosity of the final gel. |

| Temperature | Increases with temperature | Increases with temperature | Affects the rates of both hydrolysis and condensation, influencing gel time and material structure. |

Cross-linking Agent Functionality

Cross-linking is a process that involves the formation of covalent bonds to join two or more polymer chains together. This process transforms a liquid or soft material into a more rigid and stable three-dimensional network. The extent of cross-linking, or cross-link density, significantly influences the mechanical, thermal, and chemical properties of the resulting polymer. nih.govmdpi.commdpi.com

This compound, with its two hydrolyzable propoxy groups, can function as a cross-linking agent. Following hydrolysis to form silanol (Si-OH) groups, it can react with other polymer chains that have complementary functional groups, or with other silane molecules to form a siloxane network. The bifunctional nature of this compound leads to the formation of linear chains or simple cross-links, in contrast to the dense, three-dimensional networks formed by tetra-functional silanes.

The incorporation of this compound as a cross-linking agent can be used to tailor the properties of various polymers. For instance, in silicone elastomers, controlling the cross-link density is crucial for achieving the desired elasticity and tensile strength. A higher cross-link density generally leads to a material that is harder, more rigid, and has a higher glass transition temperature. nih.govnsf.gov However, excessive cross-linking can also make the material more brittle. mdpi.com

The choice of cross-linking agent and its concentration allows for the fine-tuning of material properties to meet the demands of specific applications. The use of this compound can be particularly beneficial where a degree of flexibility in the final material is desired.

Table 2: General Effects of Cross-linking on Polymer Properties

| Property | Effect of Increasing Cross-link Density |

| Tensile Strength | Generally Increases |

| Modulus of Elasticity | Increases |

| Hardness | Increases |

| Elongation at Break | Decreases |

| Swelling in Solvents | Decreases |

| Glass Transition Temperature (Tg) | Generally Increases |

| Thermal Stability | Generally Increases |

| Brittleness | May Increase |

This compound in Nanomaterials Synthesis

Nanomaterials, materials with at least one dimension in the nanoscale (1-100 nanometers), exhibit unique properties compared to their bulk counterparts. This compound serves as a valuable precursor in the synthesis of silica-based nanomaterials, including nanoparticles and mesoporous materials.

Nanoparticle Precursor Applications

Silica nanoparticles are widely used in various fields, including catalysis, biomedical imaging, and as reinforcing fillers in polymers. The Stöber method and reverse microemulsion techniques are common approaches for synthesizing silica nanoparticles with controlled size and morphology. researchgate.netnih.gov In these methods, a silicon alkoxide precursor, such as this compound, undergoes hydrolysis and condensation in a controlled manner to form spherical silica particles.

The use of this compound as a precursor allows for the incorporation of methyl groups onto the surface and within the bulk of the silica nanoparticles. This surface modification can impart a hydrophobic character to the nanoparticles, which can be advantageous for their dispersion in non-polar solvents and polymer matrices. The size of the resulting nanoparticles can be controlled by adjusting various reaction parameters, including the concentration of the precursor, the amount of water and catalyst, the type of solvent, and the reaction temperature. encyclopedia.pub

The bifunctionality of this compound, leading to the formation of less condensed silica networks, can also influence the internal structure and porosity of the nanoparticles. This can be a critical parameter for applications such as drug delivery, where the loading and release of therapeutic agents are dependent on the pore structure of the nanoparticles. nih.govsums.ac.ir

Mesoporous Material Architectures

Mesoporous materials are characterized by a network of pores with diameters in the range of 2 to 50 nanometers. These materials have high surface areas and large pore volumes, making them suitable for applications in catalysis, separation, and sensing. The synthesis of mesoporous silica typically involves the use of a templating agent, such as a surfactant, around which the silica network forms. After the silica framework is constructed, the template is removed, leaving behind a porous structure.

This compound can be used as a silica source in the synthesis of mesoporous materials. Its co-condensation with other silica precursors, such as TEOS, allows for the functionalization of the pore walls with methyl groups. This can alter the surface properties of the mesoporous material, for example, by making it more hydrophobic. This is particularly useful in applications where interactions with non-polar molecules are desired, or to prevent the adsorption of water.

The structure and properties of the resulting mesoporous material can be tailored by controlling the synthesis conditions, such as the type and concentration of the template, the pH of the reaction mixture, and the temperature. The use of a bifunctional silane like this compound can also influence the ordering and stability of the mesoporous structure.

Catalytic Applications of this compound-derived Materials

Silica-based materials are widely used as catalyst supports due to their high surface area, thermal stability, and chemical inertness. The surface of silica can be modified to anchor active catalytic species, and the porous structure of materials like mesoporous silica can provide a high concentration of accessible active sites.

Materials derived from this compound can be employed in catalysis in several ways. The silica itself, with its modified surface properties, can exhibit catalytic activity in certain reactions. More commonly, these materials are used as supports for catalytically active metal nanoparticles or complexes. researchgate.net

The hydrophobic nature of silica surfaces functionalized with methyl groups from this compound can influence the adsorption of reactants and the desorption of products, thereby affecting the selectivity and activity of the catalyst. researchgate.netmdpi.com For example, in reactions involving non-polar substrates in aqueous media, a hydrophobic support can enhance the concentration of the reactant at the catalyst surface.

Furthermore, the ability to control the pore structure of mesoporous silica derived from this compound allows for the design of catalysts with specific size selectivity, where only molecules of a certain size can access the active sites within the pores. The functional groups on the surface can also be used to immobilize homogeneous catalysts, combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. mdpi.com

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation

Spectroscopic methods are indispensable for gaining in-depth insights into the chemical processes involving dimethyldipropoxysilane, particularly its hydrolysis and condensation reactions. These techniques allow for the qualitative and quantitative assessment of reactants, intermediates, and products, often in real-time.

In-situ Infrared (IR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy are powerful tools for monitoring the real-time kinetics of chemical reactions involving this compound. rsc.orgmdpi.com These techniques provide valuable information on the changes in chemical bonding and functional groups as the reaction progresses. By tracking the intensity of specific absorption bands over time, researchers can determine reaction rates, identify transient intermediates, and elucidate reaction mechanisms. rsc.org

In the context of this compound hydrolysis, ATR-IR spectroscopy can be employed to monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and O-H bonds, corresponding to the consumption of the silane (B1218182) and the formation of silanols and propanol (B110389), respectively. sci-hub.se The subsequent condensation reactions can also be followed by observing changes in the Si-O-Si stretching vibrations. The real-time nature of in-situ ATR-IR allows for the rapid acquisition of kinetic data under various reaction conditions, such as different temperatures, pH levels, and catalyst concentrations.

Key Observable IR Bands in this compound Hydrolysis and Condensation:

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Si-O-C | Stretching | 1100 - 1000 | Disappearance indicates hydrolysis of the propoxy groups. |

| O-H (in Si-OH) | Stretching | 3700 - 3200 (broad) | Appearance signifies the formation of silanol (B1196071) intermediates. |

| O-H (in Propanol) | Stretching | 3500 - 3200 (broad) | Appearance of the alcohol byproduct of hydrolysis. |

| Si-O-Si | Asymmetric Stretching | 1130 - 1000 | Appearance and growth indicate the progress of condensation reactions. |

| C-H (in methyl/propyl) | Stretching | 3000 - 2850 | Can be used as an internal standard if the concentration of these groups remains constant. |

This data allows for the construction of kinetic profiles, from which reaction orders and rate constants can be derived.

Raman spectroscopy is another valuable non-destructive technique for monitoring the chemical transformations of this compound. spectroscopyonline.commdpi.comsemanticscholar.org It provides complementary information to IR spectroscopy and is particularly advantageous for studying aqueous systems due to the weak Raman scattering of water. researchgate.net Raman spectroscopy can be used to track changes in the vibrational modes of molecules, offering insights into the alteration of chemical bonds during reactions. researchgate.net

During the hydrolysis and condensation of this compound, Raman spectroscopy can monitor the characteristic vibrations of the Si-O-C, Si-OH, and Si-O-Si bonds. nih.gov The ability to use fiber optic probes allows for in-situ and remote monitoring of reactions in various environments, including industrial reactors. spectroscopyonline.com By analyzing the Raman spectra at different stages of the reaction, it is possible to follow the conversion of the silane precursor into siloxanes and polysiloxanes. mdpi.com The high specificity of Raman scattering provides a molecular "fingerprint," enabling the identification of different species present in the reaction mixture. albany.edu

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²⁹Si NMR, is a powerful technique for elucidating the structural evolution of this compound during hydrolysis and condensation reactions. ucsb.eduresearchgate.netresearchgate.net ²⁹Si NMR is highly sensitive to the local chemical environment of the silicon atom, making it an excellent tool for identifying and quantifying the various silicon species present in the reaction mixture. magritek.com

As hydrolysis and condensation proceed, the chemical shift of the ²⁹Si nucleus changes, allowing for the differentiation of the starting silane, silanol intermediates, and various condensed species (dimers, trimers, etc.). unavarra.esresearchgate.net For instance, in a study on the ammonia-catalyzed hydrolysis and condensation of a mixture of tetraethoxysilane (TEOS) and dimethyldiethoxysilane (DDS), a close analog of this compound, ²⁹Si NMR was used to determine the hydrolysis rate constants for both silanes. researchgate.net The results showed that the hydrolysis of DDS was slower in the mixed system compared to the single-component system. researchgate.net

¹H NMR spectroscopy complements ²⁹Si NMR by providing information on the proton-containing groups, such as the methyl and propoxy groups of the silane, as well as the propanol and water involved in the reaction. researchgate.net By integrating the signals corresponding to these different species, their relative concentrations can be determined over time, providing valuable kinetic data.

Representative ²⁹Si NMR Chemical Shifts for Silane Species:

| Silicon Species | General Structure | Typical ²⁹Si Chemical Shift Range (ppm) |

| Monomer (this compound) | (CH₃)₂Si(OPr)₂ | -5 to -10 |

| Monohydrolyzed Silane | (CH₃)₂Si(OPr)(OH) | -10 to -15 |

| Dihydrolyzed Silane | (CH₃)₂Si(OH)₂ | -15 to -20 |

| Dimer (End-group) | (CH₃)₂Si(OPr)-O-Si(CH₃)₂(OPr) | -15 to -20 |

| Dimer (Middle-group) | PrO-Si(CH₃)₂-O-Si(CH₃)₂-OPr | -20 to -25 |

| Higher Oligomers/Polymers | -[O-Si(CH₃)₂]- | -20 to -30 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

UV-Vis spectroscopy can be a useful tool for monitoring the progress of reactions involving this compound, particularly when chromophoric species are involved or when changes in turbidity occur. wepub.orgspectroscopyonline.com While this compound itself does not absorb significantly in the UV-Vis range, this technique can be employed indirectly.

For example, if the reaction is catalyzed by a species that has a distinct UV-Vis absorption spectrum, the changes in the catalyst's concentration or chemical state can be monitored. avantes.com More commonly, UV-Vis spectroscopy is used to measure the turbidity of the solution as the hydrolysis and condensation of this compound lead to the formation of larger, light-scattering particles. mdpi.com The increase in absorbance (due to scattering) over time can be correlated with the rate of particle formation and growth, providing kinetic information about the condensation process. This method is particularly useful for studying the sol-gel transition. mdpi.com

Microscopy Techniques for Microstructure Analysis

Microscopy techniques are essential for visualizing the morphology and microstructure of materials derived from this compound, such as coatings, films, and bulk polymers.

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and microstructure of materials at the micro- and nanoscale. researchgate.netresearchgate.net In the context of this compound, SEM is used to examine the materials formed after its hydrolysis and condensation. For example, if this compound is used as a precursor for a coating, SEM can reveal information about the coating's thickness, uniformity, and the presence of any defects such as cracks or pores. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structures

Transmission Electron Microscopy (TEM) is an indispensable tool for the high-resolution imaging of nanoscale structures derived from this compound. This technique provides direct visualization of the morphology, size, and distribution of nanoparticles, as well as the porous architecture of materials synthesized through sol-gel or polymer-derived ceramic routes. In the context of this compound, TEM is crucial for characterizing the evolution of silica-based nanostructures from the initial precursor to the final ceramic material.